![molecular formula C12H5F5OS B13904798 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is an organic compound with the molecular formula C12H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thienyl ring, which is further connected to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienyl derivatives.
科学的研究の応用
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but differs in the functional group attached.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the ethanone group.
2,3,4,5,6-Pentafluorothiophenol: Features a thiol group attached to the pentafluorophenyl ring.
Uniqueness
1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is unique due to the combination of the pentafluorophenyl and thienyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C12H5F5OS |
|---|---|
分子量 |
292.23 g/mol |
IUPAC名 |
1-[5-(2,3,4,5,6-pentafluorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H5F5OS/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3 |
InChIキー |
NHCLUGDRJDXSKT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


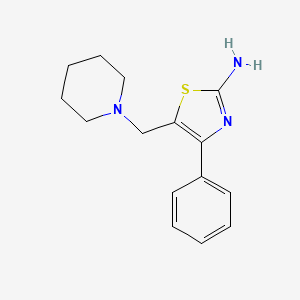

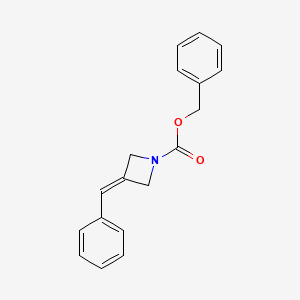
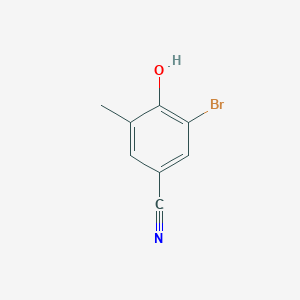
![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)
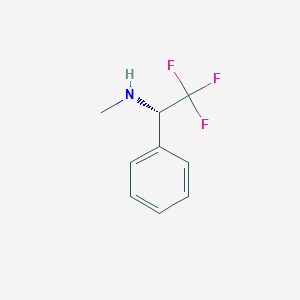
![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)
![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)
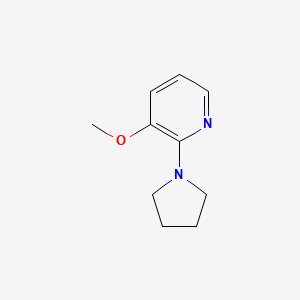
![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)
